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molecular formula C7H3ClFN3 B064790 4-Chloro-6-fluoropyrido[3,4-D]pyrimidine CAS No. 175357-98-9

4-Chloro-6-fluoropyrido[3,4-D]pyrimidine

Cat. No. B064790
M. Wt: 183.57 g/mol
InChI Key: MGWFUQALPUPAER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06313292B1

Procedure details

A stirred suspension of 30.0 g (182 mmol) of 6-fluoropyrido[3,4-d]pyrimidin-4(3H)-one in 182 mL of 1,2-dichloroethane was treated successively with 182 mL of thionyl chloride, then ca. 1 mL of N,N-dimethyl-formamide. The mixture was heated at reflux for 2.5 hours, then concentrated to a solid that was coevaporated twice with 1,2-dichloroethane. The residual dark brown solids were dissolved in dichloromethane, and the solution was filtered through a short pad of silica gel eluting with dichloromethane. Concentration of product fractions afforded 30.5 g (91%) of pure product after drying. Crystallization of a small sample from tert-butyl methyl ether gave product of mp 75-76° C. 1H NMR (CDCl3): δ9.29 (s, 1H, 9.16 (s, 1H), and 7.65 (dd, J=0.7 Hz, 2.0 Hz, 1H).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
182 mL
Type
solvent
Reaction Step One
Quantity
182 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Yield
91%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[N:12]=[CH:11][C:5]2[N:6]=[CH:7][NH:8][C:9](=O)[C:4]=2[CH:3]=1.S(Cl)([Cl:15])=O.CN(C)C=O>ClCCCl>[Cl:15][C:9]1[C:4]2[CH:3]=[C:2]([F:1])[N:12]=[CH:11][C:5]=2[N:6]=[CH:7][N:8]=1

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
FC1=CC2=C(N=CNC2=O)C=N1
Name
Quantity
182 mL
Type
solvent
Smiles
ClCCCl
Step Two
Name
Quantity
182 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
1 mL
Type
reactant
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2.5 hours
Duration
2.5 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a solid
DISSOLUTION
Type
DISSOLUTION
Details
The residual dark brown solids were dissolved in dichloromethane
FILTRATION
Type
FILTRATION
Details
the solution was filtered through a short pad of silica gel eluting with dichloromethane

Outcomes

Product
Name
Type
product
Smiles
ClC=1C2=C(N=CN1)C=NC(=C2)F
Measurements
Type Value Analysis
AMOUNT: MASS 30.5 g
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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